molecular formula C17H16N4O2 B8315746 3-Amino-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

3-Amino-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

Cat. No. B8315746
M. Wt: 308.33 g/mol
InChI Key: WRIJZPOJLAFHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422253B2

Procedure details

Prepared by reacting 4,4′-dimethoxybenzil with aminoguanidine bismesylate using the above procedure. The title compound was obtained as pale yellow plates in 92.5%, mpt=179-181°
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)=O)=O)=[CH:5][CH:4]=1.S(O)(=O)(=O)C.S(O)(=O)(=O)C.[NH2:31][NH:32][C:33]([NH2:35])=[NH:34]>>[NH2:35][C:33]1[N:32]=[N:31][C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:34]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)(=O)(=O)O.S(C)(=O)(=O)O.NNC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.